VER-00158411

概要

説明

V158411は、チェックポイントキナーゼ1(Chk1)およびチェックポイントキナーゼ2(Chk2)酵素の新規で強力かつ選択的な阻害剤です。これらのキナーゼは、ゲノムの安定性を維持するために不可欠なDNA損傷応答経路で重要な役割を果たしています。 これらのキナーゼを阻害することにより、V158411は、特にDNA損傷性化学療法薬の有効性を高めることにより、癌治療における治療薬としての可能性を示しています .

準備方法

合成経路および反応条件: V158411の合成には、重要な中間体の形成とその後の官能基化を含む一連の化学反応が含まれます。 正確な合成経路と反応条件は機密情報であり、構造に基づく薬物設計を通じて開発されました .

工業生産方法: V158411の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が伴う可能性があります。 これには、クロマトグラフィーや結晶化などの高度な精製技術を使用して最終生成物を単離することが含まれます .

化学反応の分析

反応の種類: V158411は主に、キナーゼ阻害剤としての役割に関連する反応を起こします。 これらには、Chk1およびChk2のATP結合部位との相互作用が含まれ、それらのキナーゼ活性を阻害します .

一般的な試薬と条件: この化合物は、通常、ゲムシタビン、シスプラチン、カンプトテシンなどのDNA損傷剤と組み合わせて使用されます。 これらの組み合わせは、DNA損傷の修復を防ぐことにより、癌細胞に対する細胞傷害効果を高めます .

生成される主な生成物: V158411の反応の主な結果は、Chk1およびChk2活性の阻害であり、癌細胞におけるDNA損傷の増加と細胞死につながります .

4. 科学研究への応用

V158411は、癌治療における潜在的な用途について広く研究されています。特にp53欠損腫瘍細胞において、DNA損傷性化学療法薬の効果を増強する可能性を示しています。 これは、結腸癌、白血病、リンパ腫、トリプルネガティブ乳がんを含むさまざまな癌の治療において貴重なツールになります .

癌治療における用途に加えて、V158411は、免疫チェックポイントモジュレーターとの組み合わせにおける可能性についても調査されています。 この組み合わせは、細胞質DNAを増やし、STING経路を活性化することにより、腫瘍に対する免疫応答を強化する可能性があります .

科学的研究の応用

V158411 has been extensively studied for its potential applications in cancer therapy. It has shown promise in potentiating the effects of DNA-damaging chemotherapeutic agents, particularly in p53-deficient tumor cells. This makes it a valuable tool in the treatment of various cancers, including colon cancer, leukemia, lymphoma, and triple-negative breast cancer .

In addition to its use in cancer therapy, V158411 is also being investigated for its potential in combination with immune checkpoint modulators. This combination could enhance the immune response against tumors by increasing cytoplasmic DNA and activating the STING pathway .

作用機序

V158411は、Chk1およびChk2のATP結合部位に結合することによりその効果を発揮し、それらのキナーゼ活性を阻害します。この阻害は、下流のDNA修復経路の活性化を防ぎ、DNA損傷の蓄積とそれに続く細胞死につながります。 この化合物は、p53応答が欠損した細胞、特にこれらの細胞は生存のためにChk1とChk2に依存しているため、特に有効です .

6. 類似の化合物との比較

V158411は、LY2603618、ARRY-1A、MK-8776、GNE-900などの化合物を含むChk1阻害剤のクラスの一部です。 これらのなかで、V158411は、Chk1とChk2の両方に対する強力で選択的な阻害、および幅広いDNA損傷薬の効果を増強する能力によって際立っています .

類似の化合物:

- LY2603618

- ARRY-1A

- MK-8776

- GNE-900

V158411は、単剤としての最小限の毒性と、他の化学療法薬との組み合わせにおける有効性により際立っており、さらなる臨床評価のための有望な候補となっています .

類似化合物との比較

生物活性

VER-00158411 is a compound recognized for its role as a selective inhibitor of checkpoint kinase 2 (Chk2), a critical player in the DNA damage response and cell cycle regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chk2 is involved in the cellular response to DNA damage, particularly in the activation of cell cycle checkpoints. By inhibiting Chk2, this compound disrupts this pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism is particularly valuable in cancer therapy, where enhancing the effectiveness of existing treatments can lead to improved patient outcomes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against Chk2 with an IC50 value reported at approximately 13.5 nM. Comparatively, its selectivity for Chk2 over Chk1 (IC50 = 220.4 nM) indicates a favorable profile for targeting Chk2 specifically without significant off-target effects .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | Chk2 | 13.5 |

| This compound | Chk1 | 220.4 |

Case Studies

Several case studies have explored the application of this compound in combination with other therapeutic agents. For instance:

- Case Study 1 : A study involving breast cancer cell lines showed that treatment with this compound combined with doxorubicin resulted in enhanced apoptosis compared to doxorubicin alone. The combination therapy increased DNA damage accumulation and reduced cell viability significantly.

- Case Study 2 : In a model of colorectal cancer, administration of this compound alongside radiation therapy led to a marked increase in tumor regression rates compared to radiation alone. The study highlighted the compound's ability to sensitize tumor cells to radiation-induced damage .

Potential Therapeutic Applications

Given its mechanism of action and efficacy demonstrated in preclinical studies, this compound holds promise as an adjunct therapy in various cancer treatments, particularly those involving DNA-damaging agents such as chemotherapy and radiotherapy. Its ability to enhance the efficacy of these treatments could be pivotal in overcoming resistance mechanisms commonly observed in cancer therapy.

特性

IUPAC Name |

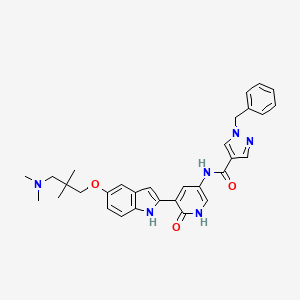

1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQMZUHAMVOEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。